molecular formula C32H33N3O B2815770 1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol CAS No. 331862-53-4

1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2815770
CAS No.: 331862-53-4
M. Wt: 475.636
InChI Key: ZKYOLXTWDQZHCY-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a piperazine ring through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole unit can be synthesized through cyclization reactions involving substituted anilines and phenylhydrazines.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using diphenylmethyl chloride as a reagent.

    Linking the Propanol Chain: The final step involves the attachment of the propanol chain to the carbazole-piperazine intermediate, typically through reductive amination or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a typical method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a partially or fully reduced carbazole.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-carbazol-9-yl)-3-[4-(difluoromethoxy-benzylidene)-amine]
  • 2-(9H-carbazol-9-yl)ethanol
  • 4,4’-di(carbazol-9-yl)benzil

Uniqueness

1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol is unique due to its specific combination of a carbazole moiety with a piperazine ring and a propanol chain. This structure imparts distinct physicochemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O/c36-27(24-35-30-17-9-7-15-28(30)29-16-8-10-18-31(29)35)23-33-19-21-34(22-20-33)32(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,27,32,36H,19-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYOLXTWDQZHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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